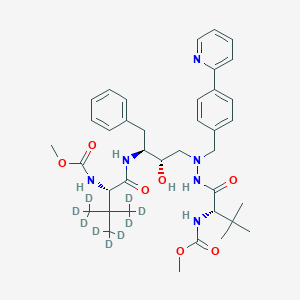
Atazanavir deutéré-D3-2
Vue d'ensemble
Description
Deuterated Atazanivir-D3-2 is a deuterated analog of Atazanavir, an azapeptide derivative that inhibits HIV protease. This compound is specifically designed to enhance the pharmacokinetic properties of Atazanavir by replacing hydrogen atoms with deuterium. The chemical formula for Deuterated Atazanivir-D3-2 is C38H43D9N6O7, and it has a molecular weight of 713.91 g/mol .
Applications De Recherche Scientifique
Deuterated Atazanivir-D3-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated compounds.
Medicine: Utilized in pharmaceutical research to develop new drugs with improved pharmacokinetic properties and reduced side effects.
Industry: Applied in the production of high-purity deuterated compounds for various industrial applications, including materials science and environmental testing
Mécanisme D'action
Target of Action
Deuterated Atazanavir-D3-2, also known as Atazanavir-d9, is a derivative of Atazanavir . Atazanavir is an antiviral protease inhibitor used in combination with other antiretrovirals for the treatment of HIV . The primary target of Atazanavir-d9 is the HIV-1 protease , an enzyme critical for HIV-1 virion maturation .
Mode of Action
Atazanavir-d9 selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells by binding to the active site of HIV-1 protease . This prevents the formation of mature virions, rendering the virus non-infectious .
Biochemical Pathways
The inhibition of the HIV-1 protease leads to the production of immature, non-infectious viral particles . This disrupts the viral replication cycle and prevents the spread of the virus to new cells.
Pharmacokinetics
Atazanavir-d9 is expected to share similar pharmacokinetic properties with Atazanavir. Atazanavir is rapidly absorbed with peak concentration reached between 2 – 2.5 hours post-dose . It is primarily eliminated through bile (79% of administered dose) and secondarily through urine (13% of administered dose excreted as metabolites) . The deuterium substitution in Atazanavir-d9 may potentially enhance the pharmacokinetic parameters due to stronger deuterium–carbon bonds altering its metabolism .
Action Environment
The efficacy and stability of Atazanavir-d9, like Atazanavir, can be influenced by various environmental factors. These include the presence of other medications (due to potential drug-drug interactions), patient adherence to medication regimen, and individual patient characteristics such as age, weight, and overall health status . The deuterium substitution in Atazanavir-d9 may potentially influence its stability under various environmental conditions .
Analyse Biochimique
Biochemical Properties
Deuterated Atazanivir-D3-2 interacts with various biomolecules, most notably the HIV-1 protease enzyme . The nature of these interactions is inhibitory, with Deuterated Atazanivir-D3-2 effectively blocking the function of the HIV-1 protease enzyme .
Cellular Effects
The effects of Deuterated Atazanivir-D3-2 on cells are largely related to its inhibitory action on the HIV-1 protease enzyme . This inhibition can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Deuterated Atazanivir-D3-2 involves its binding interactions with the HIV-1 protease enzyme . This binding inhibits the enzyme’s function, leading to changes in gene expression and other downstream effects .
Metabolic Pathways
Deuterated Atazanivir-D3-2 is involved in metabolic pathways related to the inhibition of the HIV-1 protease enzyme
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Deuterated Atazanivir-D3-2 involves multiple steps, including the incorporation of deuterium atoms into the molecular structure. The process typically begins with the preparation of deuterated intermediates, followed by coupling reactions to form the final product. Common reagents used in these reactions include deuterated solvents and catalysts such as palladium or platinum.
Industrial Production Methods: Industrial production of Deuterated Atazanivir-D3-2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the deuterium content and chemical integrity of the compound. The final product is typically purified using chromatographic techniques and stored under controlled conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions: Deuterated Atazanivir-D3-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing functional groups with other atoms or groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and various catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols or amines .
Comparaison Avec Des Composés Similaires
Atazanavir: The non-deuterated version of Deuterated Atazanivir-D3-2, used as an HIV protease inhibitor.
Deuterated Telaprevir: Another deuterated antiviral compound with similar properties and applications.
Uniqueness: Deuterated Atazanivir-D3-2 is unique due to its enhanced pharmacokinetic properties, including increased metabolic stability and prolonged duration of action. The incorporation of deuterium atoms reduces the rate of metabolic degradation, leading to improved efficacy and reduced side effects compared to non-deuterated analogs .
Propriétés
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-4-phenyl-3-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-HMLRVIJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648857 | |
| Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092540-51-6 | |
| Record name | 1,14-Dimethyl (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092540-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,14-Dimethyl (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-(1,1-di(methyl-d3)ethyl-2,2,2-d3)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092540516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)



![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)


